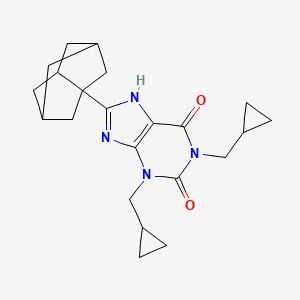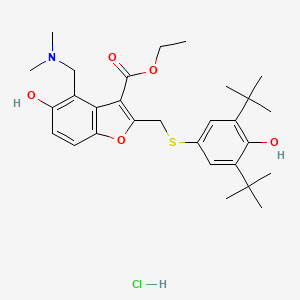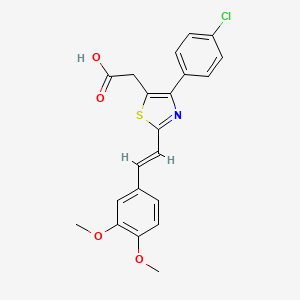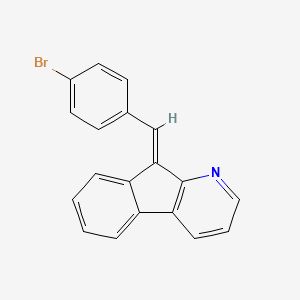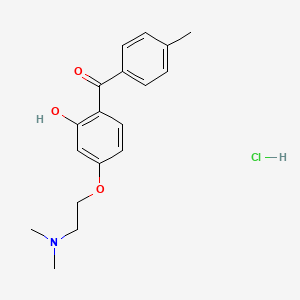
Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(2,4-dichlorobenzoyl)-2,3-dihydro-3-methyl-4(1H)-quinolinylidene)-, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(2,4-dichlorobenzoyl)-2,3-dihydro-3-methyl-4(1H)-quinolinylidene)-, potassium salt is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes a quinoline ring system substituted with chloro and dichlorobenzoyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(2,4-dichlorobenzoyl)-2,3-dihydro-3-methyl-4(1H)-quinolinylidene)-, potassium salt typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Substitution Reactions:
Formation of Hydroxylamine-O-sulfonic Acid: This can be synthesized by reacting hydroxylamine with sulfuric acid.
Final Coupling: The final step involves coupling the quinoline derivative with Hydroxylamine-O-sulfonic acid under specific conditions to form the desired potassium salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxylamine group.
Reduction: Reduction reactions could target the quinoline ring or the chloro substituents.
Substitution: The chloro groups are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.
Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound could be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Drug Development:
Industry
Material Science: The compound might be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(2,4-dichlorobenzoyl)-2,3-dihydro-3-methyl-4(1H)-quinolinylidene)-, potassium salt would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved might include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxylamine-O-sulfonic acid derivatives: Compounds with similar functional groups and reactivity.
Quinoline derivatives: Compounds with a quinoline ring system and various substituents.
Uniqueness
The uniqueness of Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(2,4-dichlorobenzoyl)-2,3-dihydro-3-methyl-4(1H)-quinolinylidene)-, potassium salt lies in its specific combination of functional groups and molecular structure, which may confer unique reactivity and applications compared to other similar compounds.
Propriétés
Numéro CAS |
114428-03-4 |
|---|---|
Formule moléculaire |
C17H12Cl3KN2O5S |
Poids moléculaire |
501.8 g/mol |
Nom IUPAC |
potassium;[(Z)-[6-chloro-1-(2,4-dichlorobenzoyl)-3-methyl-2,3-dihydroquinolin-4-ylidene]amino] sulfate |
InChI |
InChI=1S/C17H13Cl3N2O5S.K/c1-9-8-22(17(23)12-4-2-11(19)7-14(12)20)15-5-3-10(18)6-13(15)16(9)21-27-28(24,25)26;/h2-7,9H,8H2,1H3,(H,24,25,26);/q;+1/p-1/b21-16-; |
Clé InChI |
LLCXWBLMJPTMKA-PLMZOXRSSA-M |
SMILES isomérique |
CC\1CN(C2=C(/C1=N\OS(=O)(=O)[O-])C=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl.[K+] |
SMILES canonique |
CC1CN(C2=C(C1=NOS(=O)(=O)[O-])C=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


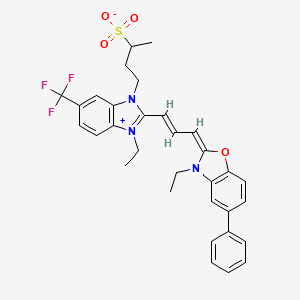
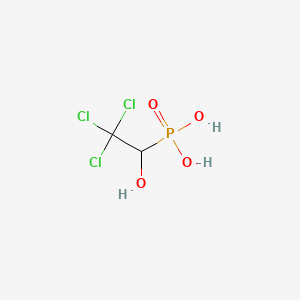
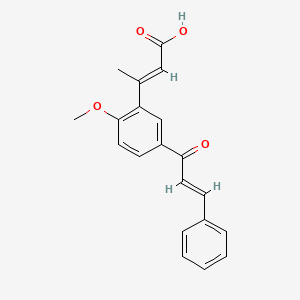
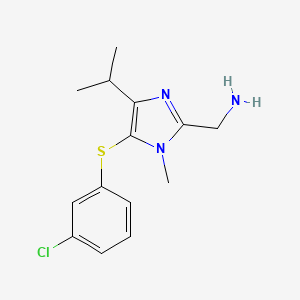
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-](/img/structure/B12724630.png)

![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12724648.png)
